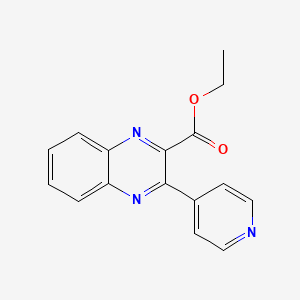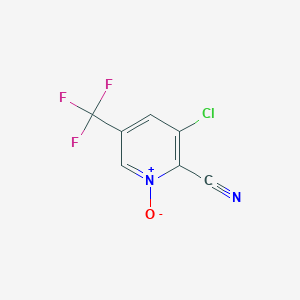
3-クロロ-2-シアノ-5-(トリフルオロメチル)ピリジン 1-オキシド
概要
説明
3-Chloro-2-cyano-5-(trifluoromethyl)pyridine 1-oxide is an organic compound with the molecular formula C7H2ClF3N2O It is a derivative of pyridine, characterized by the presence of chloro, cyano, and trifluoromethyl groups, as well as an oxide functional group
科学的研究の応用
3-Chloro-2-cyano-5-(trifluoromethyl)pyridine 1-oxide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development due to its ability to interact with various biological targets.
Industry: Utilized in the production of agrochemicals and pharmaceuticals, where its unique chemical properties can enhance the efficacy and stability of the final products.
作用機序
Target of Action
It’s known that this compound is often used in organic synthesis reactions as a catalyst, reagent, and intermediate .
Mode of Action
It’s known that this compound is highly reactive and is often used in organic synthesis reactions .
Biochemical Pathways
It’s known that this compound is often used in organic synthesis reactions, which suggests that it may interact with a variety of biochemical pathways depending on the specific context of its use .
Pharmacokinetics
It’s known that this compound is often used in organic synthesis reactions, which suggests that its pharmacokinetic properties may vary depending on the specific context of its use .
Result of Action
It’s known that this compound is often used in organic synthesis reactions, which suggests that its effects may vary depending on the specific context of its use .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Chloro-2-cyano-5-(trifluoromethyl)pyridine 1-oxide. For instance, it should be stored under inert gas (nitrogen or Argon) at 2-8°C . Furthermore, it should be handled with care to avoid skin contact and inhalation .
生化学分析
Biochemical Properties
3-Chloro-2-cyano-5-(trifluoromethyl)pyridine 1-oxide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzyme activity, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of 3-Chloro-2-cyano-5-(trifluoromethyl)pyridine 1-oxide on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of key signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter gene expression profiles by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 3-Chloro-2-cyano-5-(trifluoromethyl)pyridine 1-oxide exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, it can induce changes in gene expression by interacting with DNA or RNA, influencing the transcription and translation processes .
Temporal Effects in Laboratory Settings
The temporal effects of 3-Chloro-2-cyano-5-(trifluoromethyl)pyridine 1-oxide in laboratory settings are significant. Over time, the stability and degradation of this compound can influence its efficacy and safety. Studies have shown that it remains stable under controlled conditions but can degrade when exposed to extreme pH or temperature . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of 3-Chloro-2-cyano-5-(trifluoromethyl)pyridine 1-oxide vary with different dosages in animal models. At low doses, it may exhibit beneficial effects such as enhanced metabolic activity or improved cellular function. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm .
Metabolic Pathways
3-Chloro-2-cyano-5-(trifluoromethyl)pyridine 1-oxide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of various metabolites, some of which may have distinct biological activities . The compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 3-Chloro-2-cyano-5-(trifluoromethyl)pyridine 1-oxide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . For instance, it may be transported into cells via specific membrane transporters and subsequently distributed to various organelles, where it exerts its effects .
Subcellular Localization
The subcellular localization of 3-Chloro-2-cyano-5-(trifluoromethyl)pyridine 1-oxide is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it influences mitochondrial function and energy metabolism . The precise localization can affect its efficacy and the nature of its interactions with other biomolecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-cyano-5-(trifluoromethyl)pyridine 1-oxide typically involves the reaction of 3-chloro-2-cyano-5-(trifluoromethyl)pyridine with an oxidizing agent. Common oxidizing agents used in this process include hydrogen peroxide (H2O2) and peracids. The reaction is usually carried out under controlled conditions to ensure the selective formation of the 1-oxide derivative.
Industrial Production Methods
In industrial settings, the production of 3-Chloro-2-cyano-5-(trifluoromethyl)pyridine 1-oxide may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
3-Chloro-2-cyano-5-(trifluoromethyl)pyridine 1-oxide undergoes various types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the oxide group back to the parent pyridine compound.
Substitution: The chloro and cyano groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Higher oxidized pyridine derivatives.
Reduction: 3-Chloro-2-cyano-5-(trifluoromethyl)pyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
3-Chloro-2-cyano-5-(trifluoromethyl)pyridine: The parent compound without the oxide group.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: A similar compound with a fluoro group instead of a cyano group.
2-Cyano-3-chloro-5-(trifluoromethyl)pyridine: Another isomer with the same functional groups but different positions.
Uniqueness
3-Chloro-2-cyano-5-(trifluoromethyl)pyridine 1-oxide is unique due to the presence of the oxide group, which imparts distinct chemical reactivity and biological activity. This functional group allows for additional interactions with molecular targets and can influence the compound’s pharmacokinetic properties, making it a valuable compound in various research applications.
特性
IUPAC Name |
3-chloro-1-oxido-5-(trifluoromethyl)pyridin-1-ium-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF3N2O/c8-5-1-4(7(9,10)11)3-13(14)6(5)2-12/h1,3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZAIWZKCCBSHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=[N+](C(=C1Cl)C#N)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


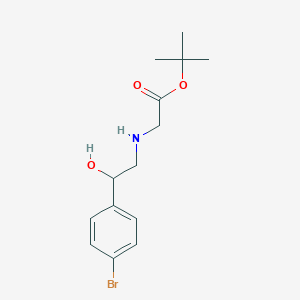
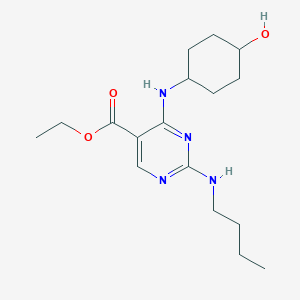
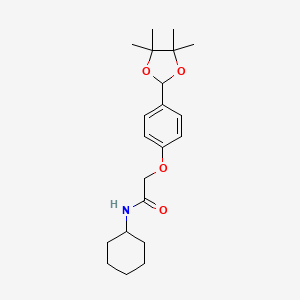
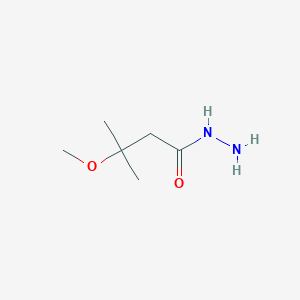
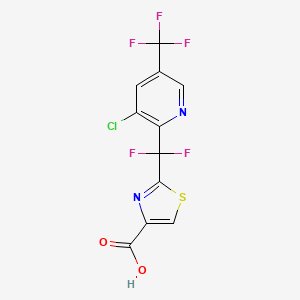
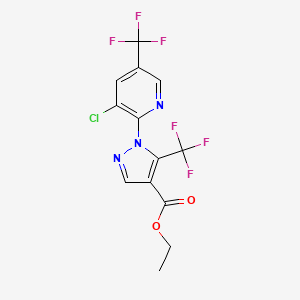
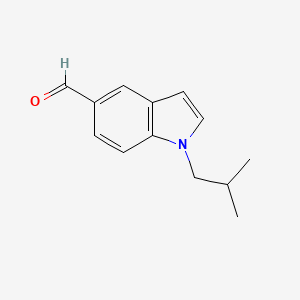
![5-bromo-7-iodo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1412420.png)
![2-[2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B1412421.png)
![(Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine](/img/structure/B1412422.png)
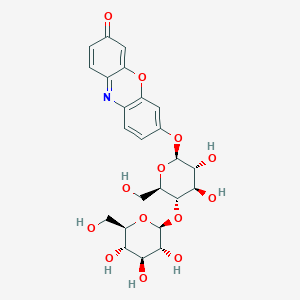
![4-[2-[2-[2-(Tosyloxy)ethoxy]ethoxy]ethoxy]phenylacetylene](/img/structure/B1412424.png)
![Carbamic acid, N-[1,1-bis(hydroxymethyl)propyl]-, phenylmethyl ester](/img/structure/B1412425.png)
